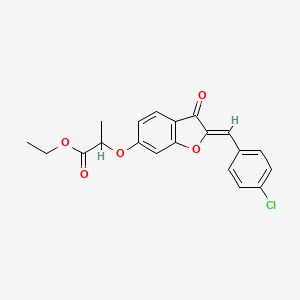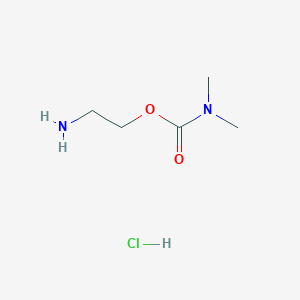
2-aminoethyl N,N-dimethylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminoethyl N,N-dimethylcarbamate hydrochloride is an organic compound with the chemical formula C5H13ClN2O2 . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CN©C(=O)OCCN.Cl . The molecular weight of this compound is 168.62 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 168.62 .Applications De Recherche Scientifique
Antioxidant Properties and Reactivity
Aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, mammalian brain, and many common vegetables, has been the focus of numerous studies. Its antioxidant properties and reactivity against oxygen and nitrogen reactive species have been extensively examined. This compound demonstrates a significant ability to interact with reactive oxygen and nitrogen species, exhibiting antioxidant activity comparable to Vitamin E and surpassing other hydrophilic antioxidants like trolox and N-acetylcysteine (Macone et al., 2011).
Pharmacological Profiles and GABA Uptake Inhibition
The pharmacological profile of selective γ‐aminobutyric acid (GABA) uptake inhibitors like Tiagabine has been thoroughly reviewed, highlighting its potent and specific inhibitory effects on GABA uptake. This leads to increased GABAergic mediated inhibition in the brain, offering potential utility in treating chronic seizure disorders such as generalized clonic‐tonic epilepsy (GTCS), photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy (Suzdak & Jansen, 1995).
N-Acetylcysteine in Psychiatry
N-Acetylcysteine (NAC) has been identified as a beneficial agent in treating psychiatric disorders. Its effects extend beyond being a precursor to the antioxidant glutathione, modulating pathways that are glutamatergic, neurotropic, and inflammatory. The therapeutic potential of NAC in treating addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder has shown promising results, offering an alternative to current pharmacological therapies in psychiatry (Dean, Giorlando, & Berk, 2011).
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) serves as a valuable alternative for separating polar, weakly acidic, or basic samples. The separation mode can be characterized as normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents like acetonitrile. HILIC has been increasingly popular, especially due to its compatibility with mass spectrometry and its ability to enhance ionization in electrospray ion sources. It's been successfully used for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds (Jandera, 2011).
Thiolated Polymeric Hydrogels in Tissue Engineering
Thiolated polymers and the fabrication of their hydrogel matrices have been extensively researched for their applications in tissue engineering. The synthesis mechanisms and fabrication processes have been detailed with suitable schematic representations. Thiolated polymers, such as collagen, gelatin, hyaluronic acid, and heparin, have shown biocompatibility and cellular mimicking properties, supporting the proliferation and differentiation of various cell types. This makes them highly efficient for creating hydrogel scaffolds used in tissue-engineered applications (Gajendiran, Rhee, & Kim, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-aminoethyl N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)5(8)9-4-3-6;/h3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBJQGTJDLGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2478226.png)
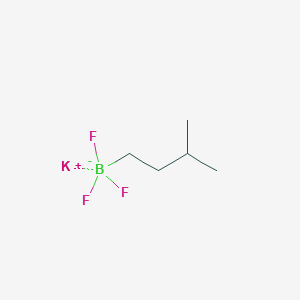
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2478236.png)
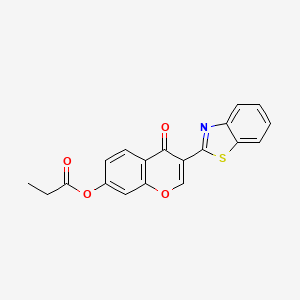
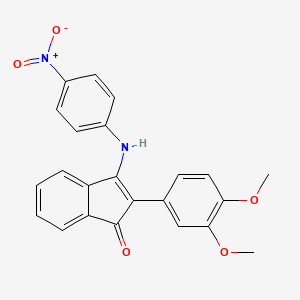
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)

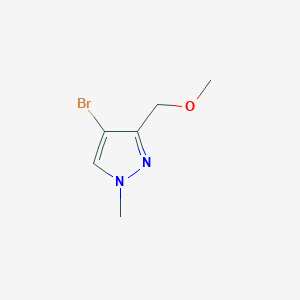
![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)
